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Introduction
Rebaudioside I (Reb I) is a steviol glycoside found in the leaves of the Stevia rebaudiana

Bertoni plant. Like other steviol glycosides, it is a natural, high-intensity, zero-calorie sweetener

that can be used as a sugar substitute in various food and beverage applications. The demand

for natural sweeteners is driven by increasing consumer awareness of the health implications

of high sugar consumption.[1] This document provides detailed application notes and protocols

for the formulation of beverages with Rebaudioside I, including its physicochemical properties,

stability, sensory profile, and analytical methods for its quantification. While specific data for

Rebaudioside I is emerging, much of the existing research on closely related steviol

glycosides, such as Rebaudioside A (Reb A), provides a strong foundation for its application.

This document leverages available data on Reb I and supplements it with analogous data from

other rebaudiosides where applicable, with all assumptions clearly noted.

Physicochemical Properties of Rebaudioside I
Understanding the physicochemical properties of Rebaudioside I is crucial for its effective

application in beverage formulations.

Table 1: Physicochemical Properties of Rebaudioside I and Related Steviol Glycosides
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Property
Rebaudiosi
de I

Rebaudiosi
de A

Rebaudiosi
de D

Rebaudiosi
de M

Source(s)

Molecular

Formula
C₅₀H₈₀O₂₈ C₄₄H₇₀O₂₃ C₅₀H₈₀O₂₈ C₅₆H₉₀O₃₃ [1][2][3]

Molecular

Weight (

g/mol )

1129.16 967.01 1129.16 1291.30 [1][2][3]

Sweetness

Potency (vs.

Sucrose)

Data not

available
~200-400x

Data not

available
~200-350x [4][5]

Solubility in

Water at

25°C (g/L)

Data not

available

Poorly

soluble[6][7]

[8]

Poor (needs

heating for

dissolution)[9]

1.1-1.3

(amorphous)

[10]

[6][7][8][9][10]

Melting Point

(°C)

Data not

available
~235

Data not

available

Data not

available
[11]

Note: Data for Rebaudioside I is limited. Properties of other rebaudiosides are provided for

comparison and as a predictive reference.

Beverage Formulation Workflow
The following diagram illustrates a general workflow for developing a beverage formulated with

Rebaudioside I.
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Caption: General workflow for beverage formulation with Rebaudioside I.
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Experimental Protocols
Protocol for Preparing a Rebaudioside I Stock Solution
Objective: To prepare a concentrated stock solution of Rebaudioside I for use in beverage

formulation trials.

Materials:

Rebaudioside I powder (high purity)

Deionized water

Magnetic stirrer and stir bar

Heated stirrer (optional)

Volumetric flask

Analytical balance

Procedure:

Weigh the desired amount of Rebaudioside I powder using an analytical balance.

Transfer the powder to a volumetric flask.

Add approximately half the final volume of deionized water to the flask.

Place the flask on a magnetic stirrer and begin stirring.

If solubility is low at room temperature (as is common with other rebaudiosides), gently heat

the solution on a heated stirrer to a maximum of 60-70°C to aid dissolution.[9] Avoid boiling.

Once the Rebaudioside I is completely dissolved, remove the flask from the heat and allow

it to cool to room temperature.

Add deionized water to the flask to reach the final volume mark.
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Mix the solution thoroughly by inverting the flask several times.

Store the stock solution in a sealed, labeled container at 2-8°C.

Protocol for a Benchtop Beverage Formulation Trial
Objective: To prepare small-scale beverage formulations with varying concentrations of

Rebaudioside I to determine the optimal sweetness level.

Materials:

Rebaudioside I stock solution (from Protocol 4.1)

Beverage base ingredients (e.g., water, juice concentrate, citric acid, flavors)

Pipettes and graduated cylinders

Beakers or other suitable mixing vessels

pH meter

Procedure:

Prepare the beverage base by combining all ingredients except for the sweetener.

Measure the pH of the beverage base and adjust if necessary using an appropriate acidulant

(e.g., citric acid).

Aliquot the beverage base into several separate vessels.

Using a pipette, add varying volumes of the Rebaudioside I stock solution to each vessel to

achieve a range of target sweetness levels (e.g., corresponding to 5%, 7%, and 9% sucrose

equivalence).

Bring each formulation to the final desired volume with deionized water.

Mix each formulation thoroughly.

Label each formulation clearly with the corresponding Rebaudioside I concentration.
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Proceed to sensory evaluation (Protocol 4.4).

Protocol for Accelerated Stability Testing
Objective: To evaluate the stability of Rebaudioside I in a beverage formulation under

accelerated conditions of temperature and light exposure.

Materials:

Beverage formulation containing Rebaudioside I

Clear and amber glass bottles or other suitable containers

Temperature-controlled incubators

Light exposure chamber (optional)

HPLC system for quantification (see Protocol 4.5)

Procedure:

Fill a series of both clear and amber glass bottles with the beverage formulation.

Seal the bottles tightly.

Place a set of clear and amber bottles in incubators at different temperatures (e.g., 25°C,

35°C, and 45°C).

If a light chamber is available, place a set of clear bottles under controlled light exposure at a

constant temperature.

At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one bottle from each

storage condition.

Visually inspect the samples for any changes in color or clarity.

Analyze the concentration of Rebaudioside I in each sample using HPLC (Protocol 4.5).
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Plot the concentration of Rebaudioside I over time for each condition to determine the

degradation kinetics.

Table 2: Stability of Rebaudioside A in Different Buffer Solutions (as a proxy for Rebaudioside
I)

pH Buffer
Temperature
(°C)

Degradation
Rate

Source(s)

3 Citrate 20-30
Slow (<6% loss

in 6 months)
[12]

7 Phosphate 30

Significant (up to

25% loss in 6

months)

[12]

7 Citrate 30
Relatively slow

(<5% loss)
[12]

2.8-4.2
Carbonated

Beverage
5-40

Greater at lower

pH and higher

temperature

[12]

Note: This data for Rebaudioside A suggests that Rebaudioside I will likely be more stable in

acidic beverage formulations, particularly when using citrate buffers and storing at lower

temperatures.

Protocol for Sensory Evaluation
Objective: To assess the sensory profile of beverages sweetened with Rebaudioside I,
focusing on sweetness intensity, off-tastes, and aftertaste.

Materials:

Beverage samples with varying Rebaudioside I concentrations

Control sample (e.g., sucrose-sweetened beverage)

Tasting glasses
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Unsalted crackers and water for palate cleansing

Trained sensory panel

Procedure:

Present the beverage samples, including the control, to the sensory panel in a randomized

and blind manner.

Instruct panelists to evaluate each sample for key sensory attributes such as:

Sweetness intensity

Bitterness

Metallic taste

Licorice aftertaste

Sweetness linger

Overall liking

Panelists should rinse their mouths with water and eat a small piece of an unsalted cracker

between samples to cleanse their palate.[13]

Collect the data from the panelists.

Analyze the data to determine the optimal concentration of Rebaudioside I and to identify

any potential off-tastes that may need to be addressed through flavor masking or blending

with other sweeteners.

Table 3: Comparative Sensory Attributes of Different Rebaudiosides (as a proxy for

Rebaudioside I)
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Attribute Rebaudioside A
Rebaudioside D &
M

Source(s)

Bitterness

Can be significant,

especially at higher

concentrations

Lower bitterness

compared to Reb A
[14][15]

Aftertaste

Can have a lingering

sweetness and

licorice-like notes

Cleaner taste profile,

closer to sucrose
[16]

Overall Sweetness

Quality

Good, but can have

off-notes

Considered to have a

more sugar-like taste
[16]

Note: Based on the trend of newer rebaudiosides having improved taste profiles, it is

hypothesized that Rebaudioside I may have a favorable sensory profile with reduced

bitterness and aftertaste compared to Rebaudioside A.

Protocol for Quantification of Rebaudioside I by HPLC
Objective: To accurately measure the concentration of Rebaudioside I in beverage samples.

Materials:

High-Performance Liquid Chromatography (HPLC) system with a UV detector

C18 reverse-phase column

Rebaudioside I analytical standard

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid or ammonium acetate (for mobile phase modification)

Syringe filters (0.45 µm)

Procedure:
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Preparation of Standard Solutions: Prepare a series of standard solutions of Rebaudioside I
of known concentrations in the mobile phase.

Sample Preparation:

Degas carbonated beverage samples by sonication.

Dilute the beverage sample with the mobile phase to bring the expected concentration of

Rebaudioside I within the range of the standard curve.

Filter the diluted sample through a 0.45 µm syringe filter before injection.[17]

HPLC Analysis:

Set up the HPLC system with a C18 column.

The mobile phase typically consists of a gradient of acetonitrile and water, sometimes with

a modifier like formic acid or ammonium acetate to improve peak shape.

Set the UV detector to a wavelength of approximately 210 nm.

Inject the standard solutions to generate a calibration curve.

Inject the prepared beverage samples.

Data Analysis:

Identify the peak corresponding to Rebaudioside I based on the retention time of the

standard.

Quantify the concentration of Rebaudioside I in the samples by comparing the peak area

to the calibration curve.

Rebaudioside I Degradation Pathway
The degradation of steviol glycosides in acidic beverage systems is a critical consideration for

product stability. The primary degradation pathways for rebaudiosides like Reb A and Reb M in

acidic conditions involve isomerization and hydrolysis.[12][18]
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Caption: Simplified degradation pathway of Rebaudioside I in acidic beverages.

Conclusion
Rebaudioside I holds promise as a natural, high-intensity sweetener for the beverage industry.

While specific data on its performance is still emerging, the extensive knowledge base for other

rebaudiosides, particularly Rebaudioside A, provides a valuable framework for its application.

Successful formulation will depend on careful consideration of its solubility, stability under

various processing and storage conditions, and its sensory profile. The protocols outlined in

this document provide a comprehensive guide for researchers and formulators to effectively

evaluate and utilize Rebaudioside I in the development of innovative, reduced-sugar

beverages. Further research is encouraged to fully characterize the properties of

Rebaudioside I and optimize its use in a wider range of beverage systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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